6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines
Preparation Methods
The synthesis of 6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine with naphthalen-1-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium on carbon, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It has been investigated for its anticancer properties and as an enzyme inhibitor.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context .
Comparison with Similar Compounds
6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine: This compound lacks the naphthalen-1-ylmethyl group and has different biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound has a thiadiazine ring instead of a pyridazine ring and exhibits different pharmacological properties.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another similar compound with a different ring structure and biological activities.
Properties
CAS No. |
596825-69-3 |
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Molecular Formula |
C16H11ClN4 |
Molecular Weight |
294.74 g/mol |
IUPAC Name |
6-chloro-3-(naphthalen-1-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H11ClN4/c17-14-8-9-15-18-19-16(21(15)20-14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2 |
InChI Key |
FUCYTJJZKKJJLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NN=C4N3N=C(C=C4)Cl |
Origin of Product |
United States |
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